molecular formula C12H11ClN2O B3004287 8-chloro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one CAS No. 1338673-57-6

8-chloro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one

Cat. No.: B3004287
CAS No.: 1338673-57-6
M. Wt: 234.68
InChI Key: MUKOGMIWHHOVNR-UHFFFAOYSA-N
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Description

8-Chloro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one is a heterocyclic compound featuring a fused bicyclic scaffold with a chlorine substituent at the 8-position. The compound is synthesized via multi-step reactions involving (chloropyridinyl)(2-isothiocyanatophenyl)methanones and secondary amines under basic conditions, though yields are often lower compared to non-chlorinated analogues . Its spectroscopic characterization (e.g., $ ^1H $ NMR, $ ^{13}C $ NMR, IR) confirms the presence of key functional groups, including the carbonyl and chlorinated aromatic systems .

Properties

IUPAC Name

8-chloro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c13-7-1-2-10-8(5-7)12(16)9-6-14-4-3-11(9)15-10/h1-2,5,14H,3-4,6H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUKOGMIWHHOVNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NC3=C(C2=O)C=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloro-3-nitropyridine with a suitable diene under high-temperature conditions to form the naphthyridine core. Subsequent reduction and cyclization steps yield the desired compound.

    Starting Materials: 2-chloro-3-nitropyridine, diene (such as 1,3-butadiene).

    Reaction Conditions: High temperature (around 150-200°C), presence of a catalyst (e.g., palladium on carbon).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

8-chloro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines (NH₃) or thiols (RSH) in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Amino or thio derivatives of the original compound.

Scientific Research Applications

8-chloro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain types of cancer and bacterial infections.

    Material Science: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

    Biological Studies: Studied for its interactions with biological macromolecules, such as proteins and DNA, which can lead to the development of new therapeutic agents.

Mechanism of Action

The mechanism by which 8-chloro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of cancer cells or bacteria. The chlorine atom and the ketone group play crucial roles in binding to these targets, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues

Positional Isomers and Ring Variations

  • 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one: This compound replaces the naphthyridinone core with an azepinone ring. While structurally distinct, it shares a tetrahydrobenzo framework and chlorine substituent. Synthesis involves deprotection of a toluenesulfonyl group under acidic conditions, differing from the naphthyridinone’s base-mediated cyclization .
  • 8-Fluoro-2-(2,2,2-trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one : A fluorinated analogue with a trifluoroacetyl group at position 2. Fluorine’s electronegativity and smaller atomic radius may alter electronic properties and binding interactions compared to the chloro derivative .
  • Tetrahydrobenzo[h][1,6]naphthyridines : These isomers feature a benzo[h] fused system instead of benzo[b], altering the spatial arrangement of substituents. This positional shift significantly impacts biological activity, as seen in their enhanced acetylcholinesterase (AChE) inhibition (IC$_{50}$ in low picomolar range) compared to benzo[b] derivatives .

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Substituent(s) Biological Activity (if known)
8-Chloro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one Benzo[b][1,6]naphthyridinone Cl at position 8 Under investigation
7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one Benzo[b]azepinone Cl at position 7 Not reported
8-Fluoro-...trifluoroacetyl...naphthyridinone Benzo[b][1,6]naphthyridinone F at 8, CF$_3$CO at 2 Discontinued (commercial availability)
Tetrahydrobenzo[h][1,6]naphthyridine hybrids Benzo[h][1,6]naphthyridine Variable substituents AChE inhibition (IC$_{50}$ ~1 pM)

Biological Activity

8-Chloro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly its effects on various enzymes and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of tetrahydrobenzo[naphthyridine] derivatives. Its molecular formula is C12H10ClNC_{12}H_{10}ClN with a molecular weight of approximately 219.67 g/mol. The structure features a chloro substituent at the 8-position, which is critical for its biological activity.

1. Inhibition of Monoamine Oxidase (MAO)

Recent studies have demonstrated that derivatives of tetrahydrobenzo[b][1,6]naphthyridine exhibit significant inhibitory effects on monoamine oxidases (MAO A and B). MAO enzymes are crucial for the metabolism of neurotransmitters such as serotonin and dopamine.

  • IC50 Values :
    • The compound has shown promising IC50 values against MAO B in the low micromolar range (approximately 1.35 μM) .
    • Comparative studies indicate that the presence of specific substituents can enhance inhibitory potency. For instance, phenylethynyl groups at C1 have been linked to increased MAO B selectivity and potency .

2. Cholinesterase Inhibition

Cholinesterases (AChE and BChE) are enzymes involved in neurotransmitter breakdown, making them targets for conditions like Alzheimer’s disease.

  • Recent evaluations indicate that certain derivatives of this compound can inhibit cholinesterases with varying degrees of effectiveness:
    • The most effective derivatives showed IC50 values around 7–8 μM against both AChE and BChE .

3. Potential Neuroprotective Effects

Given its ability to inhibit MAO and cholinesterases, compounds like this compound are being investigated for neuroprotective effects. The inhibition of these enzymes may lead to increased levels of neurotransmitters in the brain, potentially offering therapeutic benefits for neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this class of compounds:

Substituent PositionEffect on ActivityIC50 (μM)
C1Enhances MAO B inhibition~1.35
N2Varies with bulkiness; affects potencyVaries
C10Minor improvements in inhibition~3.51

This table summarizes how different modifications affect the compound's inhibitory activity against MAO and cholinesterases.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Study on Neurodegenerative Diseases : In vitro assays demonstrated that this compound could significantly reduce tau aggregation in neuronal models, suggesting a protective role against Alzheimer's pathology .
  • Synthesis and Evaluation : A recent synthesis study reported several derivatives with enhanced activity profiles compared to the parent compound, indicating that structural modifications can lead to improved pharmacological properties .

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